Methyl 12-oxooctadec-9-enoate

Description

Contextualization within Oxo-Fatty Acid Ester Research

Methyl 12-oxooctadec-9-enoate belongs to the class of oxo-fatty acids (oxo-FAs), which are fatty acids containing a ketone functional group. aocs.org These compounds are part of a larger family of modified fatty acids that play crucial roles in various biological processes. The introduction of a keto group and an ester functional group modifies the chemical properties of the fatty acid, influencing its reactivity and potential biological activity. aocs.org

Research into oxo-fatty acid esters is driven by their potential as building blocks for polymers and their presence in natural products. rsc.org For instance, the oxyfunctionalization of unsaturated fatty acid methyl esters is being explored as an environmentally friendly route to synthesize valuable chemicals. rsc.org The study of keto fatty acids is not new, with investigations into their presence in food products like cheese dating back several decades. researchgate.netcambridge.org These earlier studies laid the groundwork for understanding the diversity and formation of oxo-fatty acids in various matrices. cambridge.org

Historical Perspective of Modified Fatty Acid Ester Investigations

The investigation of modified fatty acid esters has a rich history, evolving with advancements in analytical techniques. numberanalytics.comaocs.org Initially, research focused on the basic characterization and synthesis of these molecules. rsc.org Early methods involved chemical reactions to introduce functional groups onto the fatty acid chain, followed by esterification. rsc.orgusf.edu

The advent of sophisticated analytical tools like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) revolutionized the field, allowing for the precise identification and quantification of various modified fatty acid esters in complex mixtures. researchgate.netcambridge.orgaocs.org This led to the discovery of a wide array of naturally occurring oxo-fatty acids and their derivatives. cambridge.orgscholarsresearchlibrary.com More recently, photochemical methods have been developed for the synthesis of oxo-fatty acids, offering a green and efficient alternative to traditional chemical synthesis. mdpi.com The term "lipidomics," coined in the early 2000s, signifies the shift towards large-scale analysis of lipids, including modified fatty acid esters, to understand their roles in biological systems. numberanalytics.comnih.gov

Structural Significance within Lipidomics Research

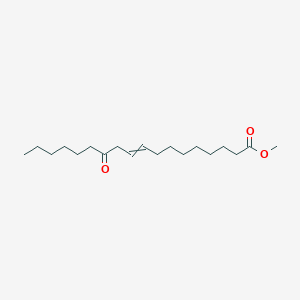

This compound is an 18-carbon fatty acid methyl ester with a double bond at the 9th position and a ketone group at the 12th position. molport.comnih.govlarodan.com Its full chemical name is methyl (9Z)-12-oxooctadec-9-enoate. molport.comnih.gov The presence and position of the oxo group and the double bond are critical to its chemical identity and function.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Molecular Formula | C19H34O3 |

| Molecular Weight | 310.47 g/mol |

| CAS Number | 3047-65-2, 24753-52-4 |

| InChIKey | DIPHDXIHMQRKSX-RAXLEYEMSA-N |

This table was generated based on data from multiple sources. molport.comnih.govlarodan.com

In the context of lipidomics, which is the large-scale study of lipids, the structure of this compound is significant. nih.govcreative-proteomics.com The ketone group makes it more polar than its non-oxidized counterparts, which can affect its interaction with other molecules and its role in cellular membranes and signaling pathways. gerli.com The cis-configuration of the double bond at the 9th position introduces a kink in the fatty acid chain, further influencing its three-dimensional structure and biological activity. nih.gov The study of such structural details is crucial for understanding how lipids function in health and disease. azolifesciences.comnumberanalytics.com

Current Research Trajectories and Emerging Avenues

Current research on oxo-fatty acids, including this compound, is expanding into several exciting areas. One major focus is on their biological activities. Studies have shown that some oxo-fatty acids can modulate inflammatory responses and energy metabolism. frontiersin.org For example, certain oxo-FAs have been found to activate specific receptors like PPARs (peroxisome proliferator-activated receptors), which are involved in regulating lipid and glucose metabolism. semanticscholar.orgmdpi.com

Another emerging avenue is the use of oxo-fatty acid esters in materials science. Their unique chemical structures make them valuable precursors for the synthesis of polymers, such as polyamides, from renewable resources. rsc.org The development of efficient and sustainable methods for producing these compounds, such as through modified Wacker-type oxidation, is an active area of research. researchgate.net

Furthermore, the identification of this compound in natural sources, such as the seeds of Croton bonplandianum, suggests potential applications in phytochemistry and traditional medicine. scholarsresearchlibrary.com Future research will likely focus on elucidating the specific biological roles of this compound, exploring its therapeutic potential, and developing novel applications in both medicine and materials science. numberanalytics.comnumberanalytics.com The integration of lipidomics with other "omics" fields like genomics and proteomics is expected to provide a more comprehensive understanding of the functions of these fascinating molecules. numberanalytics.comazolifesciences.com

Properties

IUPAC Name |

methyl 12-oxooctadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,13H,3-9,11-12,14-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPHDXIHMQRKSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)CC=CCCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274896 | |

| Record name | methyl 12-oxooctadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3047-65-2 | |

| Record name | methyl 12-oxooctadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Chemical Transformations of Methyl 12 Oxooctadec 9 Enoate

De Novo Synthetic Routes

The synthesis of Methyl 12-oxooctadec-9-enoate can be achieved through various chemical strategies, primarily involving the oxidation of readily available precursors derived from castor oil.

Synthesis from Ricinoleic Acid Methyl Ester Precursors

The most direct route to this compound is through the oxidation of Methyl ricinoleate (B1264116), the methyl ester of ricinoleic acid, which is the principal component of castor oil. This transformation targets the secondary hydroxyl group at the C-12 position.

A particularly effective and convenient laboratory method for this oxidation utilizes Pyridinium chlorochromate (PCC). organic-chemistry.orgwikipedia.orglibretexts.orgmasterorganicchemistry.com PCC is a milder oxidizing agent compared to others like chromic acid, which allows for the selective conversion of the secondary alcohol to a ketone with minimal side reactions or over-oxidation. libretexts.orgmasterorganicchemistry.com The reaction is typically carried out by adding the alcohol to a suspension of PCC in a solvent like dichloromethane. wikipedia.org The general reaction involves the formation of a chromate ester intermediate, followed by an elimination reaction to yield the ketone. libretexts.orgmasterorganicchemistry.com The use of PCC offers high efficiency and selectivity for this transformation. organic-chemistry.orgwikipedia.org To mitigate the acidity of PCC and protect sensitive functional groups, buffers such as sodium acetate can be employed. organic-chemistry.org

The reaction can be summarized as follows:

Starting Material: Methyl (9Z,12R)-12-Hydroxyoctadec-9-enoate (Methyl ricinoleate)

Reagent: Pyridinium chlorochromate (PCC)

Solvent: Dichloromethane

Product: this compound

This method is advantageous due to the ready availability of the starting material from a renewable feedstock and the high efficiency of the oxidation step.

Development of Novel Reagents and Catalytic Systems for Oxo-Fatty Acid Ester Formation

Research into the synthesis of oxo-fatty acids has led to the development of more sustainable and efficient catalytic systems, moving away from stoichiometric chromium-based reagents. While not always applied directly to this compound, these novel systems are pertinent to the formation of keto-functionalized fatty acid esters.

Recent advancements focus on catalytic oxidation using greener oxidants. For instance, systems utilizing molecular oxygen in the presence of transition metal catalysts have been explored for the selective oxidation of α-hydroxy acid esters to α-keto acid esters. One such efficient system employs a combination of Zinc(II) nitrate and Vanadyl(IV) acetylacetonate (Zn(NO₃)₂/VO(acac)₂) under mild conditions with molecular oxygen as the terminal oxidant. These catalytic approaches are attractive for their operational simplicity, safety, and improved environmental profile.

Another area of development involves heterogeneous catalysts, which simplify product purification and catalyst recycling. Basic layered hydrotalcites, for example, have been successfully used as catalysts for the epoxidation of α,β-unsaturated ketones with hydrogen peroxide as the oxidant, demonstrating the potential of heterogeneous systems in fatty acid chemistry. researchgate.net Such catalytic strategies represent a promising direction for the large-scale and environmentally benign synthesis of oxo-fatty acid esters.

Derivatization and Structural Modifications of this compound

The presence of multiple functional groups in this compound makes it an excellent substrate for a variety of structural modifications, leading to a diverse range of derivatives.

Stereoselective Isomerization Studies

The carbon-carbon double bond in this compound can undergo isomerization, and controlling the stereochemistry of this process is a key area of synthetic interest. While specific studies on this compound are not extensively documented, general methodologies for the stereoselective isomerization of α,β-unsaturated carbonyl compounds are highly relevant.

Palladium-catalyzed long-range deconjugative isomerization represents a powerful tool for relocating double bonds within a molecule. sci-hub.se This process, initiated by a palladium hydride species, can isomerize α,β-unsaturated esters and ketones to their β,γ-unsaturated counterparts or even more remote positions. sci-hub.se The development of enantioselective versions of this reaction allows for the creation of chiral centers with high levels of enantio-induction. sci-hub.se

Another approach involves the use of photochemistry. A contra-thermodynamic catalytic strategy has been described where a transient photoenol, generated from an excited α,β-unsaturated ester, is enantioselectively protonated by a chiral phosphoric acid to yield a stereodefined product. researchgate.net These advanced methods highlight the potential for precise control over the isomeric form of unsaturated keto esters like this compound.

Cyclization Reactions Leading to Furanoid and Epoxy Derivatives

The structure of this compound and its precursors is amenable to cyclization reactions, yielding valuable heterocyclic compounds such as furanoid and epoxy derivatives.

Epoxy Derivatives: The double bond in unsaturated keto esters can be epoxidized to form an oxirane ring. The epoxidation of electron-deficient double bonds, such as in α,β-unsaturated ketones, typically requires nucleophilic oxidants. Hydrogen peroxide, in combination with a base or a suitable catalyst, is a common reagent for this transformation. researchgate.netnih.govacs.org For instance, basic layered hydrotalcites have been shown to be effective heterogeneous catalysts for the epoxidation of various α,β-unsaturated ketones using hydrogen peroxide, offering excellent yields under mild conditions. researchgate.net Another approach utilizes amide-based cinchona alkaloids as phase-transfer catalysts for the highly enantioselective epoxidation of chalcones with hydrogen peroxide. acs.org Cyclohexylidenebishydroperoxide has also been used as an effective oxygen source for these epoxidations. nih.gov

| Reagent/Catalyst System | Oxidant | Key Features |

| Basic Hydrotalcites | Hydrogen Peroxide | Heterogeneous, reusable catalyst; mild conditions. researchgate.net |

| Amide-Based Cinchona Alkaloids | Hydrogen Peroxide | Homogeneous, phase-transfer catalyst; high enantioselectivity. acs.org |

| Cyclohexylidenebishydroperoxide | - | Stoichiometric oxidant; excellent yields. nih.gov |

Furanoid Derivatives: Furan fatty acids are naturally occurring compounds, and synthetic routes to their ester derivatives often involve cyclization of functionalized fatty acid precursors. nih.govresearchgate.net One biosynthetic pathway involves the oxygen-dependent reaction of a methylated diunsaturated fatty acid, catalyzed by the enzyme UfaO, to form the furan ring. nih.gov Chemically, furanoid fatty esters can be synthesized from bis-epoxide fatty esters. researchgate.net Additionally, the acid-catalyzed ring-opening and cyclization of epoxyhydroxy intermediates, which can be derived from compounds related to this compound, can lead to the formation of tetrahydrofuran derivatives. researchgate.net

Specific Alkylation and Chain Modification Strategies

The carbon framework of this compound can be modified through alkylation and other chain modification reactions, further expanding its synthetic utility.

Alkylation: The positions alpha to the ketone and ester carbonyl groups are potential sites for alkylation via enolate intermediates. Acetoacetic ester synthesis provides a classic example of how β-keto esters can be alkylated. The process involves deprotonation of the α-carbon with a base to form a nucleophilic enolate, which then reacts with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond. jove.com More advanced methods, such as iridium-catalyzed asymmetric allylic alkylation, allow for the enantioselective γ-alkylation of α,β-unsaturated ketoesters. nih.govacs.org This strategy involves the formation of an extended enolate, which undergoes a highly regio- and enantioselective alkylation. nih.govacs.org Phase-transfer catalysis using cinchona derivatives has also been employed for the highly enantioselective α-alkylation of cyclic β-keto esters. rsc.org

Chain Modification: Modifying the length of the fatty acid chain is another important transformation. This can involve either chain extension or degradation. While specific examples for this compound are limited, general methods for modifying fatty acid esters are applicable. For instance, the properties of fatty acid esters can be tuned by changing the fatty acid chain length, which has been demonstrated in the study of oligofructose fatty acid esters. researchgate.net Such modifications can significantly impact the physical and chemical properties of the resulting molecules. The synthesis of various fatty acid esters from renewable resources demonstrates the versatility in creating derivatives with different chain lengths and functionalities. nih.govacs.orgrsc.orgmdpi.com

Exploration of Photochemical Hydroacylation for Analogue Synthesis

Photochemical hydroacylation has emerged as a powerful and environmentally benign method for the synthesis of oxo-fatty acids and their derivatives. This approach circumvents the need for metal catalysts and often proceeds under mild conditions, making it an attractive strategy for the synthesis of complex molecules.

Recent research has demonstrated a metal-free photochemical protocol for the hydroacylation of terminal alkenoic acids with aliphatic aldehydes. mdpi.com This method utilizes phenylglyoxylic acid as a photoinitiator and is conducted in water, highlighting its green chemistry credentials. mdpi.com The reaction proceeds via the generation of an acyl radical from the aldehyde upon irradiation, which then adds to the terminal double bond of the alkenoic acid to form the corresponding oxo-fatty acid. While the direct synthesis of this compound using this method has not been explicitly detailed, the general applicability of the protocol suggests its potential for producing a variety of oxo-fatty acid analogues.

The yields of the desired oxo-fatty acids (OFAs) from the photochemical hydroacylation of various terminal alkenoic acids and aliphatic aldehydes have been reported to be in the range of 52–68%. mdpi.com This modular approach allows for the synthesis of a library of OFAs with varying chain lengths and positions of the oxo functionality. mdpi.com

Table 1: Representative Yields of Oxo-Fatty Acids via Photochemical Hydroacylation

| Alkenoic Acid | Aldehyde | Product (Oxo-Fatty Acid) | Yield (%) |

|---|---|---|---|

| 10-Undecenoic acid | Heptanal | 12-Oxooctadecanoic acid | 65 |

| 10-Undecenoic acid | Nonanal | 12-Oxoicosanoic acid | 62 |

| 5-Hexenoic acid | Dodecanal | 7-Oxooctadecanoic acid | 58 |

| 4-Pentenoic acid | Tridecanal | 6-Oxooctadecanoic acid | 55 |

This table presents representative data based on the general photochemical hydroacylation methodology described in the literature for the synthesis of various oxo-fatty acids. The specific synthesis of this compound via this method is not explicitly reported.

Advanced Catalytic Methodologies in Oxo-Fatty Acid Ester Synthesis

Advanced catalytic methodologies provide efficient and selective routes to oxo-fatty acid esters, offering alternatives to classical synthetic methods. These approaches include transition metal-catalyzed transformations, organocatalytic strategies, and biocatalytic reactions, each with unique advantages in terms of selectivity, reactivity, and sustainability.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a versatile toolkit for the synthesis of unsaturated keto compounds. While specific examples detailing the direct synthesis of this compound are not prevalent in the literature, general principles of transition metal-catalyzed oxidation of unsaturated fatty esters can be applied. For instance, palladium-catalyzed oxidation reactions are known to convert olefins to enones. organic-chemistry.orgorganic-chemistry.org Such a strategy could potentially be adapted to introduce the ketone functionality into a precursor of this compound.

Another relevant area is the transition metal-catalyzed oxidative cleavage of carbon-carbon double bonds in unsaturated fatty acids, which can yield aldehydes or carboxylic acids. rsc.org Catalytic systems based on ruthenium, osmium, and tungsten have been extensively studied for this purpose. rsc.org Although this approach would lead to chain-shortened products rather than the target molecule, it demonstrates the power of transition metals in functionalizing unsaturated fatty acid chains. The aerobic oxidation of unsaturated fatty acids and their esters, catalyzed by metals like cobalt, has also been investigated, primarily in the context of lipid oxidation. nih.gov

Organocatalytic Approaches to Functionalized Fatty Acid Esters

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, providing access to chiral molecules without the need for metal catalysts. In the context of functionalized fatty acid esters, organocatalytic methods have been developed for the asymmetric peroxidation of γ,δ-unsaturated β-keto esters. nih.govresearchgate.netnih.gov This methodology, often employing cinchona-derived organocatalysts, allows for the enantioselective introduction of a peroxy group, which can subsequently be transformed into other functionalities. nih.govresearchgate.netnih.gov

While this specific reaction does not directly yield this compound, it showcases the potential of organocatalysis to create complex and stereochemically defined fatty acid derivatives. The β-ketoester moiety is a versatile functional group that can be further manipulated, and the principles of this organocatalytic approach could potentially be extended to the synthesis of other functionalized long-chain esters. acs.org The development of organocatalytic transformations of β,γ-unsaturated α-ketoesters further highlights the versatility of these synthons in asymmetric catalysis. cell.com

Biocatalytic Synthesis and Enzyme-Mediated Reactions

Biocatalysis offers a highly selective and sustainable route for the synthesis of oxo-fatty acids. Enzymes, particularly lipoxygenases (LOXs), play a crucial role in the biosynthesis of these compounds in nature. LOXs catalyze the dioxygenation of polyunsaturated fatty acids containing a (1Z,4Z)-pentadiene system, such as linoleic acid, to produce hydroperoxy fatty acids. frontiersin.orgresearchgate.netmdpi.com These hydroperoxides can then be further transformed into oxo-fatty acids.

The enzymatic cascade for the production of oxo-fatty acids often involves multiple enzymes. For example, a one-pot synthesis of 13-hydroperoxyoctadecadienoic acid from safflower oil has been developed using a cascade of lipoxygenase, lipase, and catalase. mdpi.com The hydroperoxy intermediate can then be converted to the corresponding oxo-fatty acid. Studies have also focused on the use of whole-cell biocatalysts, such as yeast expressing both lipoxygenase and hydroperoxide lyase, to convert linoleic acid into aldehydes and ω-oxo acids. frontiersin.org

Recent advancements have demonstrated the synthesis of oxo-fatty acids through a P450 monooxygenase coupled cascade reaction. researchgate.net Furthermore, multi-enzyme cascade systems have been designed for the one-pot synthesis of various bifunctional compounds from vegetable oils, including the conversion of hydroxy fatty acids to the corresponding keto fatty acids using alcohol dehydrogenases. sciepublish.com The lipoxygenase-catalyzed peroxidation of methyl linoleate has also been explored as a route to functionalized fatty acid esters. ntnu.no

Table 2: Enzyme-Mediated Synthesis of Oxo-Fatty Acid Precursors

| Enzyme System | Substrate | Key Product | Reported Yield/Conversion |

|---|---|---|---|

| Lipoxygenase (from Glycine max) | Linoleic Acid | 13-Hydroperoxyoctadecadienoic acid | >50% |

| Lipoxygenase and Hydroperoxide Lyase (in Komagataella phaffii) | Linoleic Acid | Hexanal and Oxo-dodecenoic acid | 12.9 mM hexanal |

| P450 BM3 and Carbonyl Reductase | Fatty Acids/Methyl Esters | Oxo-fatty acids | 1.8 mM product concentration |

| Alcohol Dehydrogenase and Transaminase | Ricinoleic Acid | (Z)-12-aminooctadec-9-enoic acid (via keto intermediate) | 71% conversion |

This table summarizes findings from various biocatalytic approaches for the synthesis of oxo-fatty acids or their immediate precursors, demonstrating the versatility of enzyme-based methods.

Biosynthesis and Natural Occurrence in Biological Systems

Identification and Isolation from Natural Sources

Methyl 12-oxooctadec-9-enoate is a naturally occurring oxo-fatty acid that has been identified in various plant species. While its presence is not as ubiquitously documented as more common fatty acids, its discovery highlights the diverse array of specialized lipids within the plant kingdom.

The Euphorbiaceae family, known for its rich and complex chemical constituents, has been a subject of interest for natural product chemists. One member of this family, Croton bonplandianum Baill, has been analyzed for its fatty acid composition. Studies on the seed oil of this plant have revealed the presence of several common fatty acids. However, to date, the specific isolation of this compound from Croton bonplandianum has not been explicitly reported in the available scientific literature. The fatty acid profile of Croton bonplandianum is dominated by more conventional fatty acids.

| Fatty Acid | Percentage in Croton bonplandianum Seed Oil |

| Palmitic acid | 27.2% |

| Stearic acid | 4.1% |

| Oleic acid | 6.6% |

| Linoleic acid | 16.8% |

| Linolenic acid | 30.5% |

This table presents the major fatty acid composition of Croton bonplandianum seed oil as identified in scientific studies.

While the target compound has not been directly identified in Croton bonplandianum, the presence of its precursor, linoleic acid, is significant. Furthermore, a structurally related compound, (E)-9-oxooctadec-10-en-12-ynoic acid, has been isolated from Ixora brachiata, indicating that the biosynthetic machinery for producing oxo-fatty acids exists in the plant kingdom. The investigation into the full lipid profile of Euphorbiaceae species is ongoing, and the potential for identifying this compound remains an area for future research.

The distribution and abundance of this compound can vary significantly between different plant species and even within the tissues of a single plant. As with many specialized metabolites, its accumulation is often linked to specific developmental stages or in response to environmental stimuli.

In plant species where oxo-fatty acids have been identified, they are often found in reproductive tissues such as seeds and flowers, as well as in leaves and roots. The relative abundance is typically lower than that of primary fatty acids like oleic and linoleic acid. The extraction and detection of these compounds often require more sensitive analytical techniques due to their lower concentrations. The specific distribution and abundance of this compound in various biological tissues and extracts is a subject that warrants further detailed investigation to fully understand its physiological role.

Enzymatic Pathways in the Biosynthesis of Oxo-Fatty Acids

The biosynthesis of this compound is intrinsically linked to the broader pathways of oxylipin synthesis in plants. These pathways involve a series of enzymatic reactions that introduce oxygen-containing functional groups into fatty acid chains.

Secondary alcohol dehydrogenases (SADHs) are a class of enzymes that play a crucial role in the reversible oxidation of secondary alcohols to their corresponding ketones. oup.com In the context of fatty acid metabolism, SADHs are implicated in the formation of keto fatty acids from their hydroxylated precursors.

The biosynthesis of this compound likely involves the oxidation of a hydroxyl group at the C-12 position of a fatty acid precursor, such as methyl ricinoleate (B1264116) (methyl 12-hydroxyoctadec-9-enoate). An SADH would catalyze the conversion of the secondary alcohol at the C-12 position into a keto group, yielding the final 12-oxo product. These enzymes typically utilize NAD+ or NADP+ as a cofactor to accept the hydride ion from the alcohol substrate. While the general activity of SADHs on various alcohol substrates is well-established, the specific characterization of an SADH with high specificity for long-chain hydroxy fatty acids in the context of 12-oxo fatty acid synthesis is an active area of research.

Amine transaminases (ATAs) are enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor, thereby synthesizing a new amine and a new keto acid. researchgate.net In the metabolism of oxo-fatty acids, ATAs could potentially be involved in the downstream conversion of the keto group into an amino group, leading to the formation of amino fatty acids.

Recent studies have demonstrated that ω-transaminases can indeed utilize 12-oxododecenoic acid as a substrate, converting it into the corresponding 12-aminododecenoic acid. derpharmachemica.comresearchgate.net This finding strongly suggests that a similar enzymatic transformation could occur with 12-oxooctadec-9-enoic acid, representing a potential metabolic fate for this compound in biological systems. This conversion would introduce nitrogen into the fatty acid backbone, opening up pathways to a different class of lipid-derived signaling molecules or metabolic intermediates. The investigation of specific ATAs that act on long-chain keto fatty acids is a promising avenue for understanding the broader metabolic network of oxylipins.

Hydroperoxide isomerases are key enzymes in the lipoxygenase pathway of oxylipin biosynthesis. These enzymes catalyze the conversion of fatty acid hydroperoxides, which are the initial products of lipoxygenase activity, into various other oxygenated derivatives, including ketols (ketohydroxy fatty acids). nih.gov

The biosynthesis of a precursor to 12-oxooctadec-9-enoic acid can be initiated by the action of a lipoxygenase on linoleic acid, which can produce 13-hydroperoxyoctadeca-9,11-dienoic acid. A hydroperoxide isomerase can then act on this hydroperoxide intermediate. The proposed mechanism involves the enzyme-catalyzed isomerization of the hydroperoxide to form an unstable allene (B1206475) oxide, which is then rapidly hydrolyzed to form a ketol. Specifically, the conversion of 13-hydroperoxide of linoleic acid can yield 13-hydroxy-12-oxo-octadec-9-enoic acid. This compound is structurally very similar to the target molecule, differing only by the presence of a hydroxyl group and the position of the double bond. Subsequent enzymatic steps, such as dehydration and reduction, could potentially lead to the formation of 12-oxooctadec-9-enoic acid.

Metabolic Intermediates and Biological Precursors of 12-Oxooctadec-9-enoic Acid

This compound is the methyl ester of the naturally occurring fatty acid, 12-oxooctadec-9-enoic acid (12-oxo-ODA). In biological systems, metabolic processes typically involve the free acid or its coenzyme A (CoA) thioester rather than the methyl ester, which is commonly synthesized for analytical purposes. The biosynthesis and metabolism of 12-oxo-ODA are intrinsically linked to the pathways of other C18 fatty acids, particularly ricinoleic acid and linoleic acid.

Mechanistic Investigations of Biological Activity Non Human Models

Enzyme Interaction and Modulation Studies

Investigation of Receptor Binding and Signaling Pathway Modulation

Direct receptor binding studies for Methyl 12-oxooctadec-9-enoate are not extensively detailed in publicly available research. However, the mechanism of action can be inferred from studies of structurally similar oxylipins, particularly its parent precursor in plants, 12-oxo-phytodienoic acid (OPDA), and other related oxo-fatty acids.

In plant models such as Arabidopsis thaliana, OPDA exhibits signaling activity that is distinct from the canonical jasmonate pathway. researchgate.netnih.gov While the plant hormone jasmonic acid (JA) and its conjugate JA-Isoleucine (JA-Ile) function through the well-characterized COI1-JAZ receptor complex, OPDA can trigger a unique subset of gene expression independently of this complex. researchgate.netnih.gov This suggests the existence of a separate, OPDA-specific signaling pathway. nih.gov Research indicates that the biological activity of OPDA is linked to its electrophilic α,β-unsaturated carbonyl group, which is also present in this compound. nih.govbiorxiv.org The bioactivity may be mediated by downstream metabolites of OPDA that function as noncanonical bioactive jasmonates. researchgate.netbiorxiv.org

In animal models, a plausible target for oxo-fatty acids like this compound is the family of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are ligand-activated transcription factors that play crucial roles in regulating lipid metabolism. nih.govresearchgate.netnih.gov Studies on positional isomers have shown that compounds such as 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-oxo-OTA), an α-linolenic acid derivative found in tomatoes, can activate PPARα in murine primary hepatocytes. nih.govresearchgate.net This activation leads to the induction of PPARα target genes, promoting fatty acid uptake and oxidation. nih.govresearchgate.net Given the structural similarity, this compound may act as a ligand for PPARα, thereby modulating lipid metabolism and related signaling pathways.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

While specific SAR studies on this compound are limited, general principles derived from research on other fatty acids and their derivatives allow for informed hypotheses on how structural modifications would affect its biological activity.

The biological function of fatty acid derivatives is highly dependent on their structure, including chain length, degree of unsaturation, and the presence of functional groups. mdpi.comresearchgate.net

Functional Group Modifications: The two most important functional groups are the oxo group at C12 and the methyl ester at C1. The electrophilic nature of the α,β-unsaturated carbonyl system (enone moiety) is considered essential for the bioactivity of related compounds like OPDA. biorxiv.org Modifying or removing the oxo group would likely diminish or eliminate its biological activity. Similarly, hydrolysis of the methyl ester to a carboxylic acid (forming 12-oxooctadec-9-enoic acid) would change the polarity and charge of the molecule, potentially altering its ability to cross cell membranes and interact with protein targets.

| Compound/Derivative | Structural Modification | Predicted Effect on Bioactivity | Rationale |

|---|---|---|---|

| This compound | Reference Compound | Baseline Activity | Contains α,β-unsaturated ketone and C9 double bond. |

| Methyl 12-oxooctadecanoate | Saturation of the C9-C10 double bond | Likely Altered or Reduced | Loss of conformational rigidity imparted by the double bond; changes overall molecular shape. |

| Methyl 12-hydroxyoctadec-9-enoate | Reduction of the C12 oxo group to a hydroxyl group | Likely Reduced or Lost | Eliminates the key electrophilic α,β-unsaturated carbonyl system essential for the activity of related oxylipins. biorxiv.org |

| 12-oxooctadec-9-enoic acid | Hydrolysis of the methyl ester to a carboxylic acid | Potentially Altered | Increases polarity and introduces a negative charge at physiological pH, affecting membrane transport and receptor interaction. |

The specific location of functional groups and double bonds along the fatty acid chain is critical in determining biological function. researchgate.netnih.gov Even minor shifts can lead to significant changes in how the molecule interacts with enzymes and receptors.

Research on various 18-carbon fatty acid isomers demonstrates this principle clearly. In cultured glioma cells, the position and geometry of double bonds had distinct effects on the desaturation and elongation of fatty acids. nih.gov For instance, 11-trans and 12-trans monoenoic isomers were effective inhibitors of Δ5 desaturation when 18:3(n-3) was the substrate, while other positional isomers were not. nih.gov This highlights that cellular machinery can distinguish between closely related positional isomers.

In the context of oxo-fatty acids, studies have identified multiple isomers in nature that possess biological activity. For example, both 9-oxo-octadecadienoic acid (9-oxo-ODA) and its positional isomer 13-oxo-octadecadienoic acid (13-oxo-ODA) are found in tomato and act as PPARα agonists. researchgate.net This indicates that while both isomers can activate the same receptor, the exact positioning of the oxo group may influence binding affinity and potency. Therefore, a positional isomer like Methyl 10-oxooctadec-9-enoate or Methyl 12-oxooctadec-10-enoate would be expected to exhibit a different biological response profile compared to this compound.

| Isomer Class | Example Compounds | Observed Biological Effect | Reference |

|---|---|---|---|

| Oxo-fatty acid positional isomers | 9-oxo-ODA vs. 13-oxo-ODA | Both isomers demonstrate activity as PPARα agonists, indicating conserved function. | researchgate.net |

| Mono-unsaturated fatty acid positional isomers | 11-trans-18:1 vs. other 18:1 trans isomers | Only specific positional isomers (e.g., 11-trans, 12-trans) effectively inhibited certain desaturation pathways. | nih.gov |

| Hypothetical Isomer of Subject Compound | Methyl 13-oxooctadec-9-enoate | Expected to have altered binding affinity for targets like PPARs due to the shifted position of the oxo group relative to the double bond. | Inference based on researchgate.netnih.gov |

Advanced Analytical and Spectroscopic Methodologies for Methyl 12 Oxooctadec 9 Enoate

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating Methyl 12-oxooctadec-9-enoate from complex mixtures and enabling its precise measurement. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical goal, whether it be identification, purity assessment, or quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like fatty acid methyl esters. creative-proteomics.com For oxylipins such as this compound, derivatization may sometimes be employed to increase volatility, though as a methyl ester, it is often suitable for direct analysis.

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. As each component elutes, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint.

The identification of this compound is achieved by comparing its retention time and mass spectrum with that of a known standard or by interpreting the fragmentation pattern. Key fragments for this molecule would arise from cleavages adjacent to the carbonyl groups and the double bond. Purity assessment is conducted by examining the chromatogram for the presence of extraneous peaks, with the area of the primary peak relative to the total peak area providing a quantitative measure of purity. The interpretation of the mass spectrum is often aided by spectral libraries, such as those from the National Institute of Standards and Technology (NIST). researchgate.netnist.gov

Table 1: Illustrative GC-MS Parameters for FAME Analysis

| Parameter | Typical Value/Condition |

| Column Type | DB-5ms (5% phenyl-methylpolysiloxane) |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Oven Program | 100°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-550 m/z |

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) Method Development

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UPLC), are the primary methods for the quantitative analysis of oxylipins from biological samples. creative-proteomics.comnih.gov These techniques are particularly advantageous as they operate at lower temperatures, preventing the degradation of thermally sensitive molecules. creative-proteomics.com

Method development for this compound typically involves reversed-phase (RP) chromatography, which separates molecules based on their hydrophobicity. nih.gov Columns with C8 or, more commonly, C18 stationary phases provide high selectivity for resolving isobaric oxylipins. nih.govresearchgate.net UPLC systems, utilizing columns with smaller particle sizes (<2 µm), offer significantly higher resolution, speed, and sensitivity compared to traditional HPLC. nih.gov

For detection, HPLC and UPLC are most powerfully coupled with tandem mass spectrometry (MS/MS). This combination (LC-MS/MS) provides exceptional sensitivity and selectivity, allowing for the quantification of low-abundance oxylipins in complex matrices. nih.gov The analysis is often performed in negative-ion mode using electrospray ionization (ESI), with detection modes like multiple reaction monitoring (MRM) used to track specific precursor-to-product ion transitions for the target analyte and its internal standard. nih.gov

Table 2: Typical HPLC/UPLC-MS/MS Method Parameters for Oxylipin Analysis

| Parameter | Typical Value/Condition |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile/Methanol (80:20) with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Gradient | A time-programmed gradient from high aqueous to high organic |

| Ionization Source | Electrospray Ionization (ESI), negative mode |

| MS Detection | Triple Quadrupole (QqQ) or High-Resolution MS (e.g., Q-TOF) |

| Scan Mode | Multiple Reaction Monitoring (MRM) or Full Scan |

Comprehensive Two-Dimensional Chromatography Approaches

For highly complex samples where single-dimension chromatography is insufficient to resolve all components, comprehensive two-dimensional (2D) chromatography offers significantly increased separation power. upce.cz In the context of lipidomics, this often involves coupling two different liquid chromatography separation mechanisms, a technique known as LCxLC. researchgate.net

A common LCxLC setup for lipid analysis combines Hydrophilic Interaction Liquid Chromatography (HILIC) in the first dimension with Reversed-Phase Liquid Chromatography (RPLC) in the second dimension. upce.cznih.gov The first dimension separates lipids into classes based on the polarity of their head groups, while the second dimension separates the species within each class based on their fatty acyl chain length and degree of unsaturation. upce.cz This "orthogonal" approach dramatically increases peak capacity, allowing for the resolution of a much larger number of lipid species, including isomers, from a single sample. researchgate.net While more complex and time-consuming than 1D methods, 2D chromatography provides an unparalleled level of detail for comprehensive lipid profiling. nih.gov

Spectroscopic Characterization and Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of this compound, verifying the positions of functional groups, and determining its stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structural elucidation. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

For this compound, ¹H NMR would be used to identify key proton signals: the singlet for the methyl ester protons (-OCH₃) typically around 3.6 ppm, the multiplets for the vinylic protons (-CH=CH-) between 5.3-5.5 ppm, and the signals for protons alpha to the two carbonyl groups. The coupling constants (J-values) between the vinylic protons can definitively establish the geometry of the double bond; a larger coupling constant (~15 Hz) indicates a trans (E) configuration, while a smaller one (~10 Hz) indicates a cis (Z) configuration.

¹³C NMR spectroscopy complements the proton data by identifying the chemical shifts of all carbon atoms. epa.gov Distinct signals would be observed for the ester carbonyl carbon (~174 ppm), the ketone carbonyl carbon (>200 ppm), the olefinic carbons (~120-130 ppm), and the methyl ester carbon (~51 ppm). The precise chemical shifts help confirm the positions of the keto group and the double bond along the octadecanoyl chain.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum for this compound would be characterized by strong, distinct absorption bands for its two different carbonyl groups. spectroscopyonline.com The ester carbonyl (C=O) stretch typically appears around 1735-1750 cm⁻¹, while the saturated ketone carbonyl (C=O) stretch is observed at a slightly lower wavenumber, around 1715 cm⁻¹. libretexts.orgopenstax.org Other characteristic peaks would include the C=C stretch for the alkene bond (around 1650 cm⁻¹) and the C-H stretching vibrations for the sp²-hybridized carbons of the double bond (~3020-3100 cm⁻¹) and the sp³-hybridized carbons of the alkane chain (~2850-2960 cm⁻¹). openstax.orgpressbooks.pub

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Alkane | C-H (stretch) | 2850 - 2960 |

| Alkene | =C-H (stretch) | 3020 - 3100 |

| Alkene | C=C (stretch) | ~1650 |

| Ketone | C=O (stretch) | ~1715 |

| Ester | C=O (stretch) | ~1735 |

| Ester | C-O (stretch) | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. For this compound, the primary absorptions would be the weak n→π* transitions of the isolated ketone and ester carbonyl groups, which typically occur in the UV region around 270-300 nm. The unconjugated carbon-carbon double bond also exhibits a π→π* transition at a much shorter wavelength, typically below 200 nm. While less structurally informative for this specific compound compared to NMR or IR, UV-Vis can be useful for quantification, particularly in HPLC analysis where a UV detector might be employed. nih.gov

Advanced Mass Spectrometry Approaches

Advanced mass spectrometry techniques are indispensable for the structural elucidation and sensitive quantification of lipids like this compound. These methods provide detailed insights into molecular structure and enable precise measurement in complex biological matrices.

Fragmentation Pathway Analysis and Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying and structuring metabolites. nih.gov In this technique, the parent ion of a target molecule is selected and fragmented through collision-induced dissociation (CID), and the resulting fragment ions create a characteristic mass spectrum that serves as a molecular fingerprint. mdpi.com

For this compound, the fragmentation pattern can be predicted based on the analysis of structurally similar fatty acid methyl esters. The mass spectrum of the related compound 9,12-octadecadienoic acid, methyl ester (a constitutional isomer of the target compound lacking the keto group and having an extra double bond) shows a molecular ion at m/z 294 and key fragment ions at m/z 109, 95, 81, and 55, with a base peak at m/z 67. researchgate.net

The fragmentation of this compound is expected to be directed by its key functional groups: the methyl ester, the double bond at the C9 position, and the ketone group at the C12 position. The presence of the keto group provides a specific site for charge localization and alpha-cleavage, which is a dominant fragmentation pathway for ketones. Cleavage on either side of the carbonyl group would yield diagnostic ions. Furthermore, the methyl ester can undergo characteristic rearrangements, such as the McLafferty rearrangement, producing a prominent ion.

Table 1: Predicted Key Fragment Ions for this compound in LC-MS/MS

| Predicted m/z | Proposed Fragment Structure/Origin |

| M+H | Protonated molecular ion |

| M-31 | Loss of the methoxy (B1213986) group (-OCH3) from the ester |

| M-74 | Result of McLafferty rearrangement of the methyl ester |

| Various | Cleavage at the C-C bonds adjacent to the C12 ketone (alpha-cleavage) |

| Various | Cleavage allylic to the C9 double bond |

This table is predictive and based on established fragmentation rules for ketones, esters, and unsaturated fatty acids.

The comprehensive analysis of these fragmentation pathways allows for the unambiguous identification of this compound in complex mixtures, distinguishing it from other isomers like 10-oxo-cis-12-octadecenoic acid. researchgate.net

Chemical Isotope Labeling-Assisted LC-MS (CIL-LC-MS) for Enhanced Sensitivity and Specificity

Chemical Isotope Labeling (CIL) combined with LC-MS is an advanced strategy used to enhance metabolomic coverage, quantification accuracy, and sensitivity. nih.govresearchgate.net The methodology involves derivatizing a specific functional group within a molecule with a chemical reagent that exists in two forms: a light version (e.g., containing ¹²C) and a heavy, stable-isotope-labeled version (e.g., containing ¹³C). meliomics.com

For this compound, the carbonyl (keto) group at the C12 position is an ideal target for derivatization. The general workflow would be as follows:

Two sample groups (e.g., control and treated) are taken. The control sample is derivatized with the 'light' labeling reagent, and the treated sample is derivatized with the 'heavy' reagent.

The two samples are then mixed in a 1:1 ratio.

The combined sample is analyzed by LC-MS.

In the resulting mass spectrum, each labeled metabolite appears as a distinct peak pair with a known mass difference, which allows it to be easily distinguished from background noise and unlabeled matrix components. meliomics.com This "peak-pair" detection significantly improves the signal-to-noise ratio and the confidence in metabolite identification. Furthermore, the ratio of the peak intensities within the pair provides highly accurate relative quantification. meliomics.com CIL-LC-MS strategies have been shown to achieve limits of detection in the low picogram per milliliter (pg/mL) range for certain metabolites. nih.gov This enhanced sensitivity and specificity make CIL-LC-MS a superior method for quantifying low-abundance lipids like this compound in biological systems. chromatographyonline.com

Computational and Systems Biology Approaches

Computational methods are increasingly used to predict the biological roles of novel compounds, identify their molecular targets, and understand their interaction mechanisms before extensive laboratory testing.

Bioinformatic Analysis and Network Pharmacology in Target Identification

Bioinformatics and network pharmacology offer a systems-level approach to understanding the mechanism of action of a compound. snv63.ru While specific studies on this compound are not yet available, the established workflow can be described.

The process begins by using the structure of this compound to screen computational databases (e.g., SwissTargetPrediction, PharmMapper) to generate a list of putative protein targets. These predicted targets are then used to construct a compound-target interaction network. This network is integrated with disease-associated gene databases to build a compound-target-disease network, highlighting which biological pathways may be modulated by the compound.

Further analysis, such as Gene Ontology (GO) and pathway enrichment (e.g., KEGG pathways), is performed on the list of potential targets. This can reveal if the targets are significantly involved in specific biological processes, such as inflammatory signaling, apoptosis, or metabolic regulation. snv63.runih.gov This in silico approach helps to formulate testable hypotheses about the compound's function and prioritize targets for experimental validation.

Molecular Modeling and Docking Studies for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. doi.org This method is crucial for elucidating potential biological functions by examining the interactions at a molecular level.

In silico docking studies have been performed on compounds structurally similar to this compound, providing a framework for how it might interact with protein targets. texilajournal.com For instance, various fatty acid methyl esters, including 9,12,15-octadecatrienoic acid methyl ester, have been docked against the anti-cancer target enzyme Caspase 3. texilajournal.com These studies suggest that the compounds can bind to and potentially inhibit Caspase 3, a key enzyme in the apoptotic pathway. texilajournal.comtexilajournal.com The analysis revealed interactions with specific amino acid residues in the active site, such as His 121, Gly 122, Ser 205, and Arg 207. texilajournal.com

A similar docking study for this compound would involve:

Generating a 3D model of the compound.

Obtaining the crystal structure of a potential protein target (e.g., Caspase 3 or others identified through network pharmacology).

Using docking software (e.g., AutoDock) to place the ligand into the protein's binding site and calculate a binding affinity score.

Analyzing the resulting poses to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the compound's functional groups (ester, ketone, alkyl chain) and the protein's amino acid residues.

Table 2: Example Docking Interaction Data for a Related Compound (9,12-Octadecadienoic acid) with Caspase 3

| Interacting Residue | Type of Interaction |

| HIS 121 | Hydrogen Bond |

| GLY 122 | Hydrogen Bond |

| SER 205 | Hydrogen Bond |

| ARG 207 | Hydrogen Bond |

| PHE 256 | Hydrophobic Interaction |

| TRP 206 | Hydrophobic Interaction |

Data adapted from studies on structurally related fatty acids and presented as an illustrative example of the analyses performed. texilajournal.com

Such studies can provide critical insights into the potential mechanism of action of this compound and guide further experimental investigation of its biological activity.

Potential Industrial Applications and Derivatives Research

Role as a Platform Chemical and Intermediate in Specialty Chemical Synthesis

The presence of multiple reactive sites makes Methyl 12-oxooctadec-9-enoate and related oxo fatty acid derivatives valuable as platform chemicals. Hydroxy- or ketone-functionalized fatty acid derivatives are considered versatile building blocks and intermediates for producing a range of specialty chemicals, including detergents, plasticizers, and cosmetics. rwth-aachen.de The ketone group can undergo various transformations, such as reduction to a secondary alcohol or reductive amination to introduce nitrogen-containing functionalities. The double bond can be subjected to reactions like epoxidation, hydrogenation, or metathesis, while the ester group can be hydrolyzed or transesterified.

This multi-functionality allows for the synthesis of complex molecules. For instance, the catalytic conversion of fatty acids to ketones is a recognized pathway for producing high-value chemicals. researchgate.net Through subsequent reactions, these intermediates can be transformed into other valuable compounds. For example, the oxidation of related hydroxy fatty acids can lead to the formation of dicarboxylic acids, which are important monomers in polymer production. nih.gov The strategic placement of the keto group within the long aliphatic chain opens numerous possibilities for creating novel chemical structures for various industrial applications. researchgate.net

Development of Novel Bio-Lubricants and Bio-Fuels from Related Fatty Acid Esters

While direct research on this compound in fuels is limited, the broader class of Fatty Acid Methyl Esters (FAMEs) is the primary chemical component of biodiesel. wikipedia.orgcrownoil.co.uk Biodiesel is produced through the transesterification of vegetable oils or animal fats with methanol, using a catalyst such as sodium hydroxide (B78521) or potassium hydroxide. oiltanking.comiea-amf.org This process converts triglycerides into FAMEs and glycerol. crownoil.co.uk FAMEs possess properties similar to fossil diesel, making them a viable renewable fuel alternative or blend component. oiltanking.com One key advantage of using FAMEs over free fatty acids is that they are less corrosive to engine components. wikipedia.org

Furthermore, FAMEs serve as crucial intermediates in the production of more advanced bio-lubricants. mdpi.com A two-stage transesterification process is often employed, where FAMEs produced in the first stage are reacted with high-molecular-weight branched polyols, like trimethylolpropane (B17298) (TMP), to synthesize complex esters with superior lubricating properties. mdpi.commdpi.com These bio-lubricants exhibit high biodegradability, a high viscosity index, and a high flash point. mdpi.commatec-conferences.org Research has shown that the tribological properties (friction and wear) of FAMEs can be superior to those of mineral-based oils, making them excellent candidates for lubricants or additives. researchgate.net

Below is a data table comparing the properties of a bio-lubricant derived from FAMEs with a standard mineral oil.

| Property | WCO-FAMEs Derived Biolubricant | Mineral Oil (SN-150) | ASTM Method |

|---|---|---|---|

| Density at 15 °C (kg/m³) | 951 | 862 | ASTM D7042 |

| Kinematic Viscosity at 40 °C (cSt) | 127 | 28.8 - 33.5 | ASTM D7042 |

| Kinematic Viscosity at 100 °C (cSt) | 11.5 | 5.0 - 5.6 | ASTM D7042 |

| Viscosity Index | 163.8 | >95 | ASTM D2270 |

| Flash Point (°C) | 225 | >200 | - |

| Pour Point (°C) | -9 | -15 | ASTM D97 |

Data synthesized from multiple sources for illustrative comparison. mdpi.commdpi.com

Application in Polymer Science and Advanced Materials Development

The bifunctional nature of compounds like this compound makes them attractive monomers for polymer synthesis. Research on similar keto fatty acid esters has shown their suitability for creating branched polyamides. nih.gov The keto group can be converted to an amine via reductive amination, creating a monomer that can be copolymerized with others, such as those used for Nylon 6,6. The resulting branched polyamides have demonstrated unique properties, including increased hydrophobicity and improved elongation at break. nih.gov

Similarly, the parent acid, 12-oxododecenoic acid, has been identified as a bifunctional precursor for bio-based polymers. nih.gov The oxo group and the carboxylic acid group can undergo various polymerization reactions. These monomers can be used to produce polyesters, polyamides (like Nylon-12), and other polymers, offering a renewable alternative to petroleum-based feedstocks. nih.gov The long hydrocarbon chain derived from the fatty acid backbone can impart flexibility, hydrophobicity, and other desirable properties to the final polymer.

Formulation and Functionalization in Non-Pharmaceutical Industrial Sectors (e.g., personal care, agriculture)

In the personal care and cosmetics industry, fatty acid derivatives are widely used for their functional properties. Specifically, ketone-functionalized fatty acid derivatives are used in the formulation of cosmetics. rwth-aachen.de Methyl esters, in general, are valued for their emollient properties, which help to soften and smooth the skin. ambujasolvex.com They act as effective moisturizers by forming a protective barrier on the skin's surface, which helps to prevent water loss and maintain hydration. ambujasolvex.com

Environmental Fate and Ecotoxicological Research Methodologies

Abiotic Transformation Pathways in Environmental Compartments

The transformation of Methyl 12-oxooctadec-9-enoate in the environment, independent of biological activity, is primarily governed by hydrolysis and photochemical reactions. These processes are crucial in determining the compound's persistence in aquatic and atmospheric systems.

Hydrolysis Kinetics and Mechanisms in Aquatic Systems

Hydrolysis is a key abiotic degradation pathway for esters in aquatic environments, leading to the formation of a carboxylic acid and an alcohol. For this compound, this would result in 12-oxooctadec-9-enoic acid and methanol. The rate of this reaction is significantly influenced by pH and temperature.

Research on the hydrolysis of other esters indicates that the presence of a ketone group, particularly in the γ-position to the ester, can accelerate the hydrolysis rate due to intramolecular catalysis. rsc.org While the keto group in this compound is not in the immediate vicinity of the ester functional group, its electron-withdrawing nature can still influence the reactivity of the ester linkage. Studies on α-keto esters have shown they are susceptible to rapid spontaneous hydrolysis in aqueous environments. nih.gov

The hydrolysis of esters can be catalyzed by both acids and bases. Under neutral environmental conditions (pH 7), the hydrolysis of long-chain fatty acid esters is generally slow. However, under more alkaline conditions, the rate of base-catalyzed hydrolysis increases significantly. While specific kinetic data for this compound is not available, the general principles of ester hydrolysis suggest that it would be relatively stable in neutral waters but would degrade more rapidly in alkaline soils and waters.

Table 1: Estimated Hydrolysis Half-life of Structurally Similar Esters under Different pH Conditions

| Compound Class | pH 5 | pH 7 | pH 9 |

| Long-chain FAMEs | Years | Months to Years | Days to Weeks |

| Esters with neighboring activating groups | Months | Weeks to Months | Hours to Days |

Note: This table provides estimated ranges based on general chemical principles and data from analogous compounds, not specific experimental data for this compound.

Photolysis and Photo-oxidation Processes in Air and Water

Photochemical degradation, driven by sunlight, represents another significant abiotic removal pathway for organic compounds in the environment. This can occur through direct photolysis, where the molecule itself absorbs light, or indirect photo-oxidation, involving reactions with photochemically generated reactive species.

The structure of this compound contains two chromophores that can absorb environmental radiation: the carbon-carbon double bond and the ketone carbonyl group. The n→π* transition of the carbonyl group in ketones typically occurs in the UVA range (around 280-320 nm), which can overlap with the solar spectrum reaching the Earth's surface. mdpi.com The presence of the unsaturated bond can also contribute to the molecule's photoreactivity.

In the atmosphere, the primary photo-oxidation process for unsaturated organic compounds is their reaction with hydroxyl (OH) radicals. copernicus.orgcopernicus.orgconicet.gov.ardntb.gov.ua The double bond in this compound is a likely site for OH radical addition, initiating a cascade of oxidation reactions that can lead to the formation of smaller, more oxygenated products and ultimately to mineralization. The presence of the ketone group can also influence the atmospheric chemistry of the molecule.

In aquatic environments, direct photolysis can occur if the compound absorbs light in the environmentally relevant spectrum. Additionally, indirect photolysis can be significant, involving reactions with photochemically produced oxidants such as hydroxyl radicals, singlet oxygen, and organic triplet states. The presence of natural photosensitizers in water, such as dissolved organic matter, can enhance the rate of indirect photolysis. While specific quantum yields for this compound are not documented, studies on other unsaturated ketones suggest that photolysis can be a relevant degradation pathway in sunlit surface waters. nih.govresearchgate.net

Biotic Degradation Mechanisms and Microbial Interactions

The breakdown of organic compounds by microorganisms is a critical component of their environmental fate. Both aerobic and anaerobic bacteria are expected to play a role in the degradation of this compound.

Aerobic and Anaerobic Biodegradation in Water, Sediment, and Soil

Fatty acid methyl esters are generally considered to be readily biodegradable under both aerobic and anaerobic conditions. arcjournals.orgarcjournals.org The initial step in the biodegradation of this compound is likely the enzymatic hydrolysis of the ester bond by microbial lipases or esterases, yielding 12-oxooctadec-9-enoic acid and methanol. Both of these products are readily biodegradable.

Following hydrolysis, the resulting oxo-fatty acid is expected to be further metabolized. The presence of the double bond and the ketone group makes the molecule susceptible to various enzymatic attacks. Under aerobic conditions, the long alkyl chain is likely to be degraded through the β-oxidation pathway, a well-established mechanism for fatty acid catabolism in bacteria. researchgate.netwikipedia.org This process sequentially shortens the carbon chain by two-carbon units, producing acetyl-CoA, which can then enter the citric acid cycle for energy production.

Under anaerobic conditions, the degradation of long-chain fatty acids is a more complex process, often involving syntrophic interactions between different microbial groups. The initial steps are similar to aerobic degradation, involving hydrolysis and subsequent β-oxidation. However, the final electron acceptors are different, with processes such as methanogenesis and sulfate (B86663) reduction playing a key role in the complete mineralization of the compound.

Identification of Microbial Metabolites and Degradation Pathways

While the complete microbial degradation pathway of this compound has not been elucidated, studies on the metabolism of similar compounds provide insights into potential intermediates. The initial hydrolysis product, 12-oxooctadec-9-enoic acid, is a key metabolite.

Further microbial transformations could involve the reduction of the keto group to a hydroxyl group, forming a hydroxy-fatty acid, or enzymatic reactions at the double bond, such as hydration or epoxidation. The β-oxidation of the alkyl chain would then proceed, generating a series of shorter-chain keto- or hydroxy-fatty acids.

Research on the bacterial degradation of catechols has identified oxoenoic acids as metabolic intermediates. nih.gov Furthermore, gut lactic acid bacteria are known to produce 10-oxo-12(Z)-octadecenoic acid from linoleic acid, indicating that microbial pathways for the formation and metabolism of oxo-fatty acids exist in nature. researchgate.netnih.gov

Table 2: Plausible Microbial Metabolites of this compound

| Metabolite Name | Chemical Formula | Description |

| 12-oxooctadec-9-enoic acid | C₁₈H₃₂O₃ | Product of initial ester hydrolysis. |

| Methanol | CH₄O | Product of initial ester hydrolysis. |

| 12-hydroxyoctadec-9-enoic acid | C₁₈H₃₄O₃ | Product of keto group reduction. |

| Shorter-chain oxo-fatty acids | Variable | Intermediates from β-oxidation. |

| Shorter-chain hydroxy-fatty acids | Variable | Intermediates from β-oxidation following keto reduction. |

| Acetyl-CoA | C₂₃H₃₈N₇O₁₇P₃S | Final product of β-oxidation, entering central metabolism. |

Environmental Distribution and Transport Research

The movement and partitioning of this compound between different environmental compartments (air, water, soil, and sediment) are governed by its physicochemical properties, such as water solubility, vapor pressure, and its affinity for organic matter.

As a long-chain fatty acid ester, this compound is expected to have low water solubility and a relatively low vapor pressure. Consequently, it is likely to partition preferentially to organic-rich phases in the environment, such as soil organic matter and sediment. nih.govecetoc.orgsigmaaldrich.comunirioja.es The sorption to soil and sediment is a key process that will influence its mobility and bioavailability.

Due to its low vapor pressure, long-range atmospheric transport of this compound in the gas phase is unlikely. However, it may be transported over shorter distances adsorbed to airborne particulate matter.

Adsorption and Desorption Characteristics in Soil and Sediment Matrices

Limited specific experimental data on the adsorption and desorption characteristics of this compound in soil and sediment matrices is currently available in peer-reviewed literature. The behavior of this compound in the environment is expected to be influenced by its physicochemical properties, such as its octanol-water partition coefficient (Kow) and water solubility, as well as the characteristics of the soil or sediment, including organic carbon content, clay content, and pH.

Generally, long-chain fatty acid methyl esters with moderate to high lipophilicity tend to adsorb to soil and sediment particles, primarily through partitioning into soil organic matter. fao.org The strength of this adsorption is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value indicates a greater tendency for the compound to be sorbed to organic matter, reducing its mobility in the environment.

The following table illustrates hypothetical adsorption coefficients for this compound in different soil types, based on general principles of chemical sorption. It is important to note that these are estimated values and would require experimental verification.

| Soil/Sediment Type | Organic Carbon (%) | Clay Content (%) | pH | Estimated Koc (L/kg) | Adsorption Potential |

| Sandy Loam | 1.5 | 10 | 6.5 | 500 - 1500 | Moderate |

| Silt Loam | 2.5 | 20 | 6.0 | 1500 - 3000 | Moderate to High |

| Clay | 4.0 | 45 | 7.0 | 3000 - 5000 | High |

| High Organic Sediment | 10.0 | 15 | 5.5 | > 5000 | Very High |

Interactive Data Table

Users can filter the table by soil/sediment type to see the estimated adsorption potential.

Desorption, the process by which a sorbed chemical is released from soil or sediment particles back into the aqueous phase, is also a critical factor in determining the environmental fate of this compound. The rate and extent of desorption can be influenced by factors such as the initial concentration of the compound, the duration of contact between the compound and the sorbent, and changes in environmental conditions like pH and temperature. Hysteresis, where the desorption process is not the simple reverse of adsorption, is a common phenomenon for organic compounds in soil and sediment.

Volatilization Rates and Air Transport Modeling

The potential for this compound to volatilize from soil or water surfaces and undergo long-range atmospheric transport is determined by its vapor pressure and Henry's Law constant. The Henry's Law constant (H) is a measure of the partitioning of a chemical between the air and water phases at equilibrium. copernicus.org

The following table provides estimated physicochemical properties relevant to the volatilization of this compound. These values are illustrative and require experimental determination for accurate modeling.

| Physicochemical Property | Estimated Value | Implication for Volatilization |

| Molecular Weight ( g/mol ) | 296.46 | Higher molecular weight generally leads to lower vapor pressure. |

| Vapor Pressure (Pa at 25°C) | 1.0 x 10⁻⁴ - 1.0 x 10⁻³ | Low, suggesting slow volatilization from dry surfaces. |

| Henry's Law Constant (Pa·m³/mol) | 0.1 - 10 | Low to moderate, indicating that partitioning to the atmosphere from water is not a major fate process. |

Interactive Data Table

Users can hover over the "Implication for Volatilization" column to get more details on how each property affects the process.

Air transport modeling for compounds like this compound would typically involve multimedia fate and transport models. These models use the compound's physicochemical properties, along with meteorological and geographical data, to predict its distribution and persistence in the environment. Given the expected low volatility, significant long-range atmospheric transport of this compound is unlikely.

Methodological Frameworks for Ecotoxicological Assessment in Environmental Systems

The ecotoxicological assessment of this compound in environmental systems would follow a tiered approach, consistent with international guidelines for chemical risk assessment. This framework is designed to systematically evaluate the potential hazards of the substance to aquatic and terrestrial organisms.

Tier 1: Base-Set Ecotoxicity Testing

The initial tier of testing would involve determining the acute toxicity of this compound to a range of standard aquatic and terrestrial organisms. These tests are typically short-term and aim to establish the concentration at which adverse effects are observed.

Aquatic Toxicity:

Acute toxicity to fish (e.g., Danio rerio or Oncorhynchus mykiss) following OECD Guideline 203.

Acute immobilization test with invertebrates (e.g., Daphnia magna) following OECD Guideline 202.

Algal growth inhibition test (e.g., Pseudokirchneriella subcapitata) following OECD Guideline 201.

Terrestrial Toxicity:

Acute toxicity to earthworms (e.g., Eisenia fetida) following OECD Guideline 207.

Seedling emergence and growth test with terrestrial plants (e.g., oat, lettuce, radish) following OECD Guideline 208.

Tier 2: Chronic and Sub-lethal Ecotoxicity Testing

If the results of the Tier 1 testing indicate a potential for environmental risk, further chronic and sub-lethal toxicity testing would be conducted. These studies are longer in duration and aim to assess effects on reproduction, growth, and development at environmentally relevant concentrations.

Aquatic Chronic Toxicity:

Fish early-life stage toxicity test (OECD Guideline 210).

Daphnia magna reproduction test (OECD Guideline 211).

Terrestrial Chronic Toxicity:

Earthworm reproduction test (OECD Guideline 222).

Soil mite reproduction test (OECD Guideline 226).

Tier 3: Higher-Tier and Mechanistic Studies

In cases where there are specific concerns or a need for a more refined risk assessment, higher-tier studies may be employed. These can include microcosm or mesocosm studies that simulate a more realistic environmental setting, as well as mechanistic studies to understand the mode of toxic action.

The data generated from this tiered framework would be used to determine the Predicted No-Effect Concentration (PNEC) for different environmental compartments. The PNEC is then compared with the Predicted Environmental Concentration (PEC) to characterize the environmental risk.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products